3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
Overview
Description
3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is a boronic acid derivative that features a piperazine ring substituted with a tert-butoxycarbonyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group. This can be achieved by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Fluorophenyl Group: The protected piperazine is then reacted with 4-fluorobenzyl bromide to introduce the fluorophenyl group. This reaction is typically carried out in an organic solvent such as dichloromethane.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved by reacting the intermediate with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Phenyl derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s boronic acid group allows it to form reversible covalent bonds with diols, making it useful in the development of sensors and self-healing materials.
Biological Research: It can be used to study the interactions between boronic acids and biological molecules, such as enzymes and receptors.
Industrial Applications: The compound can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological targets, such as enzymes and receptors, potentially modulating their activity. The fluorophenyl group can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid
- 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-chlorophenylboronic acid
- 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-methylphenylboronic acid
Uniqueness
3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, enhancing its reactivity and binding affinity in various applications. Additionally, the combination of the boronic acid group and the piperazine ring provides a versatile scaffold for further functionalization and derivatization.
Properties
IUPAC Name |
[4-fluoro-3-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-10-13(17(22)23)4-5-14(12)18/h4-5,10,22-23H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRWLKSRIOUKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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